Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate
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Overview
Description
Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate is an organic compound with a complex heterocyclic structure. This compound is characterized by the presence of a pyrazine ring fused with an oxazine ring, making it a unique and interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Dieckmann cyclization of methyl (-methoxycarbonylbenzylthio)acetate can be used to obtain related compounds .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde: A closely related compound with similar structural features.
Pyridazine and Pyridazinone Derivatives: These compounds share some structural similarities and exhibit a range of biological activities.
Uniqueness
Methyl 3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate is unique due to its specific ring structure and the presence of both pyrazine and oxazine rings.
Properties
Molecular Formula |
C8H7N3O4 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
methyl 3-oxo-4H-pyrazino[2,3-b][1,4]oxazine-6-carboxylate |
InChI |
InChI=1S/C8H7N3O4/c1-14-8(13)4-2-9-7-6(10-4)11-5(12)3-15-7/h2H,3H2,1H3,(H,10,11,12) |
InChI Key |
XQGXIQLYZPXICG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=N1)NC(=O)CO2 |
Origin of Product |
United States |
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